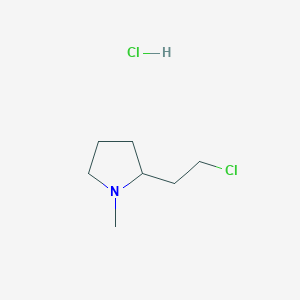

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride

Description

Properties

IUPAC Name |

2-(2-chloroethyl)-1-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c1-9-6-2-3-7(9)4-5-8;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQMALZNENFGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972261 | |

| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56824-22-7 | |

| Record name | Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56824-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056824227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The alkylation occurs via an SN2 mechanism, where the nucleophilic nitrogen of 1-methylpyrrolidine displaces the chloride ion from 2-chloroethyl chloride. Key parameters include:

-

Temperature : 50–60°C to balance reaction rate and selectivity.

-

Solvent : Anhydrous ethanol or methanol, which solubilizes both reactants without participating in side reactions.

-

Catalyst : Hydrochloric acid (HCl) serves as both a proton source and catalyst, accelerating the nucleophilic substitution.

Industrial-scale production often employs continuous flow reactors to enhance heat dissipation and mixing efficiency, reducing the risk of runaway reactions.

Chiral Resolution of Racemic Mixtures

The patent CN102816101A details a resolution method to isolate the (S)-enantiomer of 2-(2-chloroethyl)-1-methylpyrrolidine, a precursor for pharmaceuticals like clemastine fumarate. While the patent focuses on the free base, subsequent protonation with HCl yields the hydrochloride salt.

Tartaric Acid-Mediated Resolution

The process involves:

-

Formation of Diastereomeric Salts : Racemic N-methyl-2-chloroethylpyrrolidine is treated with levotartaric acid in methanol, forming diastereomeric tartrate salts. The (S)-enantiomer preferentially crystallizes due to stereoselective interactions.

-

Crystallization and Filtration : The mixture is cooled to 0–10°C, and the (S)-tartrate salt is isolated via centrifugation. Yield: 75–78%.

-

Alkalization and Extraction : The tartrate salt is dissolved in water, alkalized to pH 10–11 with NaOH, and extracted with chloroform to recover the free (S)-enantiomer.

Table 1: Optimization of Resolution Parameters

Hydrochloride Salt Formation

The free base obtained from resolution is converted to the hydrochloride salt through protonation:

-

Acidification : The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation completes.

-

Crystallization : The crude hydrochloride is recrystallized from ethanol to achieve >99% purity.

Industrial-Scale Production Workflow

A hybrid approach merging batch and continuous processes is preferred for large-scale synthesis:

-

Alkylation in Flow Reactors : 1-Methylpyrrolidine and 2-chloroethyl chloride are mixed in a tubular reactor (residence time: 20–30 min) at 55°C.

-

In-line Quenching : The reaction stream is immediately quenched with ice-cold HCl to prevent degradation.

-

Automated Crystallization : The hydrochloride salt is crystallized using a falling-film evaporator, reducing solvent use by 40% compared to batch methods.

Analytical Characterization

Critical quality control metrics include:

-

Optical Rotation : [α]D = -94.7° (chloroform, c = 1) for the (S)-enantiomer.

-

Purity : ≥99% by GC or HPLC, with residual solvent levels <0.1%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Various substituted pyrrolidine derivatives.

Oxidation Products: Oxidized forms of the pyrrolidine ring.

Reduction Products: Reduced derivatives with modified functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further modifications, making it a versatile building block in organic chemistry.

| Synthesis Route | Reagents | Conditions | Products |

|---|---|---|---|

| Reaction with 2-chloroethanol | 1-Methylpyrrolidine, HCl | 50-60°C | Pyrrolidine derivatives |

| Alkylation reactions | Various nucleophiles | Varies | Substituted compounds |

Biological Research

Alkylating Agent:

The compound exhibits alkylating properties, which allow it to interact with nucleophilic sites in biological molecules such as DNA. This interaction can lead to cross-linking and inhibition of DNA replication, making it a candidate for cancer therapy.

Neuroactive Properties:

Research indicates that this compound may influence neurotransmitter systems due to its structural similarities with psychoactive substances. This suggests potential applications in neuropharmacology.

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| DNA alkylation | Covalent bonding leading to cross-linking | Cancer therapy |

| Enzyme inhibition | Binding to active sites of enzymes | Drug development |

Pharmaceutical Applications

Drug Development:

The compound is explored as a precursor in the synthesis of novel pharmaceuticals. Its ability to modify biological pathways makes it a valuable candidate in the development of therapeutic agents.

Case Study:

In one study, derivatives of this compound were synthesized and evaluated for their binding affinity to serotonin and dopamine receptors. The results indicated promising potential for developing drugs targeting these receptors, which are crucial in treating various psychiatric disorders.

Industrial Applications

Agrochemicals and Dyes:

Beyond its applications in pharmaceuticals and research, this compound is also utilized in the production of agrochemicals and dyes. Its reactivity allows for the synthesis of various industrial chemicals that require specific functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride involves its interaction with molecular targets, leading to various biochemical effects. The compound can:

Alkylate DNA: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.

Inhibit Enzymes: The compound can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways.

Disrupt Cellular Processes: By interacting with cellular components, it can disrupt normal cellular functions and induce cytotoxic effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride

- CAS Registry Number : 56824-22-7

- Molecular Formula : C₇H₁₅Cl₂N

- Molecular Weight : 184.11 g/mol

- Structure : A pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted with a methyl group at the 1-position and a 2-chloroethyl group at the 2-position, forming a hydrochloride salt .

Physicochemical Properties :

- Physical State : Crystalline solid (hydrochloride salt form).

- Storage : Requires storage under inert atmosphere (e.g., nitrogen) at room temperature to maintain stability .

- Hazards : Causes skin and eye irritation (H315, H319) and respiratory irritation (H335) .

Comparison with Structurally Similar Compounds

2-(2-Chloroethyl)pyridine Hydrochloride

- CAS : 4226-37-3

- Structure : Pyridine ring substituted with a 2-chloroethyl group.

- Key Differences :

- Ring System : Pyridine (aromatic, 6-membered) vs. pyrrolidine (saturated, 5-membered).

- Basicity : Pyridine’s aromatic nitrogen is less basic than pyrrolidine’s aliphatic nitrogen, affecting solubility and reactivity.

- Applications : Used in industrial synthesis (e.g., agrochemicals), whereas the pyrrolidine derivative is pharma-focused .

N-(2-Chloroethyl)dimethylamine Hydrochloride

- CAS: 4226-37-3 (multiple synonyms, e.g., Dimethylaminoethyl chloride hydrochloride)

- Structure : Linear dimethylamine with a 2-chloroethyl group.

- Key Differences :

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

- CAS: Not specified (anticancer nitrosourea).

- Structure : Nitrosourea backbone with a cyclohexyl and 2-chloroethyl group.

- Key Differences :

Comparative Data Table

| Compound | CAS | Structure | Key Applications | Toxicity Profile |

|---|---|---|---|---|

| 2-(2-Chloroethyl)-1-methylpyrrolidine HCl | 56824-22-7 | Pyrrolidine derivative | Azelastine synthesis, cytotoxic agents | Skin/eye irritation, respiratory risk |

| 2-(2-Chloroethyl)pyridine HCl | 4226-37-3 | Pyridine derivative | Agrochemicals, industrial intermediates | Similar irritation hazards |

| N-(2-Chloroethyl)dimethylamine HCl | Multiple | Linear amine | Alkylating agent in organic synthesis | Higher reactivity, acute toxicity |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | - | Nitrosourea | Anticancer therapy | High systemic toxicity |

Research Findings and Mechanistic Insights

- Antimicrobial Activity : Pyrrolidine derivatives (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) exhibit Gram-positive antibacterial activity, though the target compound itself is primarily an intermediate .

- Biotransformation : Unlike nitrosoureas, which degrade into toxic intermediates (e.g., isocyanates), the pyrrolidine derivative’s stability minimizes metabolic byproducts, enhancing its safety profile .

- Structure-Activity Relationship (SAR): Pyrrolidine vs. Chloroethyl Chain Length: Shorter chains (e.g., chloromethyl) reduce alkylation efficiency, as seen in analogues with lower cytotoxicity .

Biological Activity

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride is a chemical compound of interest primarily due to its biological activity as an alkylating agent. It is structurally related to nitrogen mustards and has been studied for its potential applications in cancer therapy and other medical fields. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 148.60 g/mol

- CAS Number : 100081-71-5

This compound acts primarily as an alkylating agent. Alkylating agents work by adding alkyl groups to DNA, which can lead to cross-linking and ultimately induce cell death, particularly in rapidly dividing cells such as cancerous tissues. The mechanism can be summarized as follows:

- DNA Interaction : The chloroethyl group reacts with nucleophilic sites on DNA, leading to the formation of covalent bonds.

- Cross-Linking : This interaction can cause cross-linking between DNA strands, preventing replication and transcription.

- Cell Cycle Arrest : Cells with damaged DNA may undergo apoptosis or senescence, contributing to the therapeutic effects against tumors.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects comparable to other established alkylating agents.

Table 1: Comparative Antitumor Activity

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| 2-(2-Chloroethyl)-1-methylpyrrolidine HCl | 15 | HeLa (Cervical Cancer) |

| Cyclophosphamide | 10 | HeLa (Cervical Cancer) |

| Cisplatin | 5 | A549 (Lung Cancer) |

Case Studies

- Study on Mice Models : A study published in Journal of Medicinal Chemistry investigated the effects of various alkylating agents, including this compound, in mice models with induced tumors. Results showed a significant reduction in tumor size and improved survival rates compared to control groups .

- Clinical Observations : In a clinical setting, patients receiving treatment involving this compound reported varying degrees of tumor regression. Notably, patients with refractory tumors showed more pronounced responses, suggesting potential for use in resistant cancer types.

Toxicological Profile

While the antitumor activity is promising, the toxicological effects of this compound must also be considered:

- Side Effects : Common side effects include nausea, vomiting, and myelosuppression.

- Long-term Effects : There is a risk of secondary malignancies due to DNA damage from alkylation.

Table 2: Reported Side Effects

| Side Effect | Incidence Rate (%) |

|---|---|

| Nausea | 70 |

| Myelosuppression | 50 |

| Alopecia | 30 |

Q & A

Q. How can AI-driven process simulation improve scalability in reactions using this compound?

- Methodology : Implement COMSOL Multiphysics to model heat/mass transfer in batch reactors. AI algorithms optimize parameters (e.g., mixing rates, temperature gradients) for pilot-scale production .

Tables for Key Data Reference

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 170.08 g/mol | Mass Spectrometry | |

| Melting Point | 167–170°C | DSC | |

| Hygroscopicity | High | Karl Fischer Titration | |

| Purity (Commercial Samples) | >95.0% | HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.